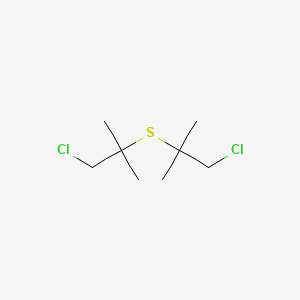

Sulfide, bis(2-chloromethyl-2-propyl)-

Description

The compound Sulfide, bis(2-chloromethyl-2-propyl)- (CAS: 505-60-2), also known as bis(2-chloroethyl)sulfide or mustard gas (HD), is a chlorinated organosulfur compound. Structurally, it consists of two 2-chloroethyl groups bonded to a central sulfur atom (C₄H₈Cl₂S). It is classified as a blistering agent and chemical warfare agent due to its severe cytotoxic and alkylating properties . Key synonyms include Agent HD, β,β'-Dichlorodiethyl sulfide, and Yperite . Isotopically labeled variants (e.g., ¹³C, ¹⁴C) are used in environmental and toxicological research to track degradation pathways .

Properties

CAS No. |

52444-01-6 |

|---|---|

Molecular Formula |

C8H16Cl2S |

Molecular Weight |

215.18 g/mol |

IUPAC Name |

1-chloro-2-(1-chloro-2-methylpropan-2-yl)sulfanyl-2-methylpropane |

InChI |

InChI=1S/C8H16Cl2S/c1-7(2,5-9)11-8(3,4)6-10/h5-6H2,1-4H3 |

InChI Key |

RMVHJVHBSPPNJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCl)SC(C)(C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Sulfide, bis(2-chloromethyl-2-propyl)- typically involves the reaction of 2-chloromethyl-2-propyl chloride with sodium sulfide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of Sulfide, bis(2-chloromethyl-2-propyl)- may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and advanced purification techniques can further enhance the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Sulfide, bis(2-chloromethyl-2-propyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into thiols.

Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Sulfide, bis(2-chloromethyl-2-propyl)- is used as a building block in organic synthesis. Its reactivity makes it valuable for creating complex molecules and studying reaction mechanisms .

Biology: In biological research, the compound is used to study the effects of sulfide-containing compounds on cellular processes and enzyme activities .

Industry: The compound is used in the production of specialty chemicals, polymers, and materials with unique properties .

Mechanism of Action

The mechanism of action of Sulfide, bis(2-chloromethyl-2-propyl)- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

Table 1: Key Properties of Sulfide, bis(2-chloromethyl-2-propyl)-

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₄H₈Cl₂S | |

| CAS RN | 505-60-2 | |

| Classification | Schedule 1A04 (Chemical Warfare Agent) | |

| Primary Hazards | Vesicant, alkylating agent, carcinogen |

Comparison with Structurally Similar Sulfides

Bis(2-chloroethyl) Ether

- Structure : Replaces sulfur with oxygen (C₄H₈Cl₂O).

- Reactivity : Less reactive than bis(2-chloroethyl)sulfide due to oxygen’s lower nucleophilicity. Primarily acts as a solvent or alkylating agent in organic synthesis.

- Toxicity : Lower vesicant activity compared to sulfur mustard but still irritates mucous membranes .

Bis(chloromethyl)sulfide

Table 2: Structural and Reactivity Comparison

Comparison with Other Sulfur-Containing Compounds

Thiophenes and Benzothiophenes

- Structure : Aromatic sulfur heterocycles (e.g., thiophene: C₄H₄S; dibenzothiophene: C₁₂H₈S).

- Reactivity : Resist hydrolysis but undergo hydrodesulfurization (HDS) in petroleum refining. Thiophenes convert faster than benzothiophenes under HDS conditions .

- Environmental Behavior : Unlike chlorinated sulfides, thiophenes bind strongly to organic/sulfide fractions in sediments, reducing mobility .

Metal Sulfides

- Examples : CdS, ZnS, CuS.

- Behavior in Sediments : Metal sulfides in upstream sediments show lower exchangeable phases (e.g., Cd, Zn) compared to downstream regions due to chloride complexation effects . Chlorinated sulfides like HD may similarly interact with Cl⁻ ions, enhancing solubility and environmental persistence .

Analytical and Environmental Considerations

- Detection : Advanced methods like (+) ESI FT-ICR MS with HBF₄ ionization promoters can distinguish sulfides from thiophenes in complex mixtures . For HD, isotopic labeling (¹³C/¹⁴C) aids in tracing degradation pathways .

- Degradation : Hydrolysis of HD yields thiodiglycol and HCl, but high chloride concentrations (e.g., in saline environments) may stabilize intermediate complexes, delaying detoxification .

Biological Activity

Sulfide, bis(2-chloromethyl-2-propyl)-, also known as bis(2-chloromethyl-2-propyl)sulfide, is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

- CAS Number : 52444-01-6

- Molecular Formula : C8H16Cl2S

- Molecular Weight : 211.18 g/mol

- IUPAC Name : bis(2-chloropropyl)sulfide

The biological activity of sulfide compounds often involves interactions with cellular mechanisms. Sulfide, bis(2-chloromethyl-2-propyl)- may exhibit biological activity through:

- Enzyme Inhibition : Compounds like this can inhibit specific enzymes critical for cellular functions.

- Cell Membrane Disruption : It may disrupt the integrity of cellular membranes, leading to cell lysis.

- Reactive Oxygen Species (ROS) Generation : Some sulfides can induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that sulfide, bis(2-chloromethyl-2-propyl)- exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| C. albicans | 64 µg/mL |

These results suggest that the compound is particularly effective against Gram-positive bacteria.

Cytotoxicity

In studies evaluating cytotoxic effects on cancer cell lines, the compound demonstrated varying degrees of cytotoxicity:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

This indicates a promising potential for development as an anticancer agent.

Case Studies

-

Study on Antimicrobial Efficacy :

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of sulfide, bis(2-chloromethyl-2-propyl)- against multi-drug resistant strains of bacteria. The compound was effective in reducing bacterial load in vitro and showed potential for use in topical formulations for skin infections . -

Cytotoxicity in Cancer Research :

Another research article investigated the cytotoxic effects of this sulfide on various cancer cell lines. The study found that the compound induced apoptosis through the activation of caspase pathways, suggesting its mechanism involves programmed cell death .

Toxicological Profile

The toxicological assessment of sulfide, bis(2-chloromethyl-2-propyl)- is crucial for understanding its safety profile:

- Acute Toxicity : Studies indicate that high doses can lead to significant toxicity in animal models.

- Chronic Exposure Effects : Long-term exposure has been linked to respiratory and skin irritations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.